molecular formula C19H24N4O4 B2704131 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049378-19-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No. B2704131
CAS RN: 1049378-19-9
M. Wt: 372.425
InChI Key: CRXICAXTTLUEPL-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound is part of a broader class of chemicals explored for their potential in drug development, particularly as H1 antihistamines and calcium channel blockers. Research into similar compounds has shown promise for the development of new therapeutics that possess potent antihistaminic activity without the sedative effects commonly associated with first-generation antihistamines. For example, research by Cale et al. (1989) investigated a series of novel benzo- and pyrido-1,4-oxazepinones and -thiones, highlighting their potential in creating nonsedating H1 antihistamines. This work underscores the importance of exploring diverse chemical structures, including oxalamides, for their therapeutic potential (Cale et al., 1989).

Biochemical Applications

Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide have been studied for their biochemical properties, including enzyme inhibition and the study of receptor mechanisms. For instance, Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. Such studies are pivotal for understanding how structural variations in chemical compounds can influence biological activity and offer insights into their mechanism of action in various biological systems (Deohate & Palaspagar, 2020).

Pharmacological Research

Further pharmacological research into compounds with similar chemical structures has focused on understanding their effects on physiological processes and potential as therapeutic agents. Research by Piccoli et al. (2012) into the role of Orexin-1 receptor mechanisms on compulsive food consumption in rats indicates the potential of structurally related compounds in addressing disorders with a compulsive component, such as binge eating. This line of investigation is crucial for developing new treatments for eating disorders and possibly other conditions influenced by Orexin receptors (Piccoli et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-22(2)15(14-5-4-8-23(14)3)11-21-19(25)18(24)20-10-13-6-7-16-17(9-13)27-12-26-16/h4-9,15H,10-12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXICAXTTLUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.